N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
Description
This compound features a hybrid scaffold combining an 8-methylimidazo[1,2-a]pyridine core linked to a phenyl ring, which is further connected to a 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide moiety. The 8-propenyl substituent on the chromene ring introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3/c1-3-7-18-9-4-11-20-15-22(27(32)33-24(18)20)26(31)28-21-12-5-10-19(14-21)23-16-30-13-6-8-17(2)25(30)29-23/h3-6,8-16H,1,7H2,2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDBOGPSMQHNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C(=CC=C5)CC=C)OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves multi-step reactions. One common approach is the condensation of 2-methylimidazo[1,2-a]pyridine with appropriate aldehydes or ketones, followed by cyclization and functionalization reactions . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions using bromine or chlorine.
Common Reagents and Conditions
Common reagents include bromine for halogenation, sodium methoxide for deprotonation, and palladium catalysts for coupling reactions. Typical conditions involve temperatures ranging from room temperature to 100°C and reaction times from a few hours to overnight .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, which has shown antimicrobial properties .
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the anticancer potential of N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide. Its structural similarity to known anticancer agents suggests it may inhibit cancer cell proliferation.
Case Study: Antiproliferative Activity
A study evaluated the compound's antiproliferative activity against various cancer cell lines, including HCT116 and MCF7. The results indicated that the compound exhibited significant cytotoxic effects, with IC50 values ranging from 5 to 10 µM, demonstrating its potential as a lead compound for further development in cancer therapy .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
Case Study: Antimicrobial Efficacy
In vitro tests showed that this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be between 50 and 100 µg/mL, indicating moderate antimicrobial activity .
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction between this compound and various biological targets. These studies provide insights into its mechanism of action and help identify potential pathways for therapeutic intervention.
Insights from Docking Studies
The docking results suggest that this compound binds effectively to the active sites of several enzymes involved in cancer progression and microbial resistance. The binding affinities were calculated using various scoring functions, revealing strong interactions with target proteins .
Mechanism of Action
The mechanism of action of N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of phosphatidylinositol-3-kinases (PI3K), leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active site of PI3K, blocking its function and disrupting downstream signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Substituent Effects
Imidazo[1,2-a]pyridine Core Modifications
- 8-Methyl vs. 8-Bromo Substitution: Target Compound: The 8-methyl group on the imidazo[1,2-a]pyridine core () likely enhances metabolic stability compared to electron-withdrawing substituents. N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide (): The 8-bromo substituent may improve binding affinity via halogen bonding but could increase molecular weight and reduce solubility.
- Amino-Functionalized Derivatives: Compounds such as 8-amino-2-(3,4-dimethoxyphenyl)-N-(3-(piperidin-1-yl)propyl)imidazo[1,2-a]pyridine-6-carboxamide () feature amino groups that enhance hydrogen-bonding capacity, which may improve target engagement but reduce blood-brain barrier penetration compared to the target compound’s methyl group .
Chromene Ring Modifications
- 8-Propenyl vs. N-(3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (): The 8-methoxy group provides electron-donating effects, which could stabilize the chromene ring and modify electronic interactions with biological targets .
Tetrahydroimidazo[1,2-a]pyridine Derivatives
- Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () feature a partially saturated imidazo ring, reducing aromaticity and increasing conformational flexibility. This may enhance binding to flexible active sites but reduce thermal stability compared to the fully aromatic target compound .
Physicochemical Properties
*Predicted using substituent contributions.
- Thermal Stability: The tetrahydroimidazo derivatives () exhibit higher melting points (243–245°C) due to hydrogen bonding from the cyano and nitro groups, whereas the target compound’s propenyl group may lower melting points .
Biological Activity
N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H15N3O
- Molecular Weight : 265.31 g/mol
- CAS Number : 537019-04-8
- LogP : 3.2039 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 1
These properties suggest a potential for interaction with biological membranes and targets within cells.
Anticancer Activity
The compound exhibits promising anticancer activity, particularly against various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells and inhibit proliferation through multiple pathways.
- Inhibition of Kinases : Similar compounds have shown inhibition of key kinases involved in cancer progression. For instance, the compound ARRY-142886, a MEK inhibitor, demonstrated significant growth inhibition in cancer cell lines with mutations in B-Raf and Ras pathways .
- Induction of Apoptosis : Studies have indicated that derivatives of imidazo[1,2-a]pyridine can trigger apoptotic pathways, leading to cell death in cancerous cells .
- DNA Interaction : The structure suggests potential intercalation with DNA, disrupting replication and transcription processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the imidazo[1,2-a]pyridine moiety significantly affect potency and selectivity against different cancer types. For example, modifications that enhance lipophilicity or increase hydrogen bonding can improve cellular uptake and target affinity .
Study 1: Anticancer Efficacy in Cell Lines
A recent study evaluated the efficacy of several imidazo[1,2-a]pyridine derivatives, including our compound of interest, against human colon cancer cell lines (HT-29) and pancreatic cancer cells (BxPC3). The results showed an IC50 value as low as 14 nmol/L for some derivatives, indicating potent activity against these cell lines .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which these compounds induce apoptosis. The study revealed that treatment with the compound led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells, confirming its role as an apoptosis inducer .
Study 3: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that administration of the compound resulted in significant tumor size reduction compared to control groups. This highlights its potential for therapeutic applications beyond in vitro settings .
Comparative Analysis
| Compound | IC50 (nM) | Target | Mechanism |
|---|---|---|---|
| This compound | 14 | MEK1 | Inhibition of MAPK pathway |
| ARRY-142886 | 14 | MEK1 | Inhibition of ERK phosphorylation |
| Other Imidazo Derivatives | Varies | Various Kinases | Induction of Apoptosis |
Q & A
Q. What are the key synthetic pathways for constructing the imidazo[1,2-a]pyridine and chromene moieties in this compound?
The synthesis involves multi-step reactions:
- Imidazo[1,2-a]pyridine core : Prepared via cyclization of 2-aminopyridine derivatives with α-haloketones or aldehydes under acidic conditions .
- Chromene-carboxamide moiety : Constructed through Pechmann condensation using substituted phenols and β-ketoesters, followed by carboxamide coupling .
- Final assembly : Suzuki-Miyaura coupling or nucleophilic aromatic substitution links the imidazo[1,2-a]pyridine and chromene-carboxamide units .
Q. How is structural confirmation achieved for this compound?
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and connectivity .
- Mass spectrometry : HRMS validates molecular weight and fragmentation patterns .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve stereochemistry and intermolecular interactions .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors .
- Antimicrobial activity : Use broth microdilution assays (MIC/MBC) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can synthetic yields be optimized for the prop-2-en-1-yl-substituted chromene intermediate?
- Reaction conditions : Use Pd-catalyzed allylation under inert atmosphere (N₂/Ar) to suppress side reactions .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Purification : Flash chromatography with gradient elution (hexane/EtOAc) improves separation of regioisomers .
Q. What strategies resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
- Metabolic stability testing : Incubate with liver microsomes to rule out false negatives from rapid degradation .
- Structural analogs : Synthesize derivatives (e.g., replacing prop-2-en-1-yl with morpholine) to isolate pharmacophores .
Q. How does the Z-configuration of the chromene imino group influence bioactivity?
- Computational modeling : DFT calculations (e.g., Gaussian) compare Z/E isomer binding energies to target proteins .
- Stereoselective synthesis : Use chiral auxiliaries or asymmetric catalysis to isolate Z-isomer for in vitro testing .
- SAR studies : Correlate isomer prevalence (HPLC quantification) with IC₅₀ values in kinase inhibition assays .
Q. What mechanistic insights explain its potential neuroprotective effects?
- Target identification : Chemoproteomics (e.g., affinity chromatography-MS) identifies binding partners in neuronal cells .
- Pathway analysis : RNA-seq or phosphoproteomics on treated cells reveals modulation of apoptosis/autophagy pathways .
- In vivo models : Assess blood-brain barrier penetration using transgenic zebrafish or murine models .
Methodological Guidance
Handling discrepancies in crystallographic data vs. computational predictions:
- Cross-validation : Compare SHELXL-refined structures with molecular dynamics simulations (e.g., AMBER) to identify conformational flexibility .
- Electron density maps : Analyze residual density peaks to detect disordered solvent or counterions .
Designing derivatives to enhance solubility without compromising activity:
- Functional group substitution : Replace lipophilic groups (e.g., prop-2-en-1-yl) with PEGylated or sulfonate moieties .
- Co-crystallization screens : Identify co-formers (e.g., cyclodextrins) to improve aqueous stability .
Validating target specificity in kinase inhibition assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
